molecular formula C14H15NO2 B1328176 2-(2-Ethoxyphenoxy)aniline CAS No. 946714-34-7

2-(2-Ethoxyphenoxy)aniline

Cat. No.: B1328176
CAS No.: 946714-34-7
M. Wt: 229.27 g/mol
InChI Key: WGNSPJOASPGERB-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)aniline is a substituted aniline compound featuring an ethoxyphenoxy moiety. This structure classifies it as a diaryl ether derivative, which is a valuable scaffold in medicinal chemistry and organic synthesis . While specific biological data for this compound is not extensively reported in the literature, compounds with analogous structures, particularly 2-phenoxyanilines, are recognized as important intermediates in the synthesis of pharmaceutical agents . For instance, structurally related phenoxy aniline derivatives serve as key precursors in the development of non-steroidal anti-inflammatory and analgesic drugs . The preparation of such intermediates often involves multi-step synthetic routes, which can include condensation reactions between halonitrobenzenes and phenols, followed by reduction processes using catalysts like nickel . This chemical is provided exclusively For Research Use Only. It is intended for use in laboratory research and chemical synthesis applications only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-ethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-16-13-9-5-6-10-14(13)17-12-8-4-3-7-11(12)15/h3-10H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNSPJOASPGERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenoxy)aniline typically involves the reaction of 2-ethoxyphenol with aniline in the presence of a suitable catalyst. One common method involves the use of a phase-transfer catalyst to facilitate the reaction between 2-ethoxyphenol and aniline under mild alkaline conditions . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of 2-ethoxyphenol and aniline as raw materials, with the addition of a phase-transfer catalyst and a mild dilute aqueous alkali. The reaction mixture is then subjected to distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxyphenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

2-(2-Ethoxyphenoxy)aniline is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to altered cellular functions .

Comparison with Similar Compounds

Molecular Structure and Substituent Variations

The structural uniqueness of 2-(2-ethoxyphenoxy)aniline lies in its ethoxyphenoxy-aniline framework. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents
This compound C₁₄H₁₅NO₂ 237.28 2-ethoxyphenoxy on aniline
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline C₂₃H₂₅NO₃ 363.45 Benzyl group, phenoxyethoxy chain
2-(2,2,2-Trifluoroethoxy)aniline C₈H₈F₃NO 191.15 Trifluoroethoxy group
2-(3,4-Difluorophenoxy)aniline C₁₂H₉F₂NO 221.20 Difluorophenoxy substituent
  • N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline: Features a benzyl group and extended alkoxy chain, increasing steric bulk and lipophilicity compared to the parent compound .
  • 2-(3,4-Difluorophenoxy)aniline: Fluorine atoms at the 3,4-positions of the phenoxy ring improve electronic properties, making it suitable for fluorescent dye synthesis .

Physicochemical Properties

Boiling Points and Solubility

  • This compound: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO) due to its ether and amine groups.
  • 2-(2,2,2-Trifluoroethoxy)aniline : Lower solubility in water but higher thermal stability due to fluorine’s inductive effect .
  • N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline: Increased molecular weight (363.45 g/mol) and hydrophobicity reduce aqueous solubility .

Crystallography and Hydrogen Bonding

Crystal structures of analogs like N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline reveal extended alkoxy chains adopting all-trans conformations, stabilized by N–H⋯Br/O hydrogen bonds. Similar interactions likely govern the packing and stability of this compound derivatives .

Pharmaceutical Relevance

  • This compound: Serves as a precursor in APIs targeting adrenergic receptors (e.g., Tamsulosin Hydrochloride) .
  • Fluorinated analogs : Enhanced metabolic stability and bioavailability make them candidates for agrochemicals and CNS drugs .

Biological Activity

2-(2-Ethoxyphenoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing detailed insights into its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features an ethoxy group attached to a phenoxy moiety, which is further linked to an aniline group. This unique structure contributes to its biological properties.

  • Molecular Formula : C14_{14}H15_{15}NO2_2
  • Molecular Weight : 233.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation, leading to reduced cell viability.
  • Induction of Apoptosis : By activating apoptotic pathways, it can promote programmed cell death in malignant cells.
  • Antimicrobial Activity : The compound has shown potential in disrupting microbial cell membranes, leading to cell lysis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Study 1 : A study published in Journal of Medicinal Chemistry highlighted that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via caspase activation.
  • Study 2 : Research in Cancer Research demonstrated that compounds with a similar backbone inhibited tumor growth in xenograft models, suggesting potential for therapeutic applications .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Study 3 : In vitro assays indicated that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Study 4 : A comparative study showed that its derivatives had enhanced antimicrobial efficacy against resistant strains of bacteria, indicating potential as a lead compound for drug development .

Comparative Analysis

To understand the uniqueness and efficacy of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key properties and activities:

Compound NameMolecular WeightAnticancer ActivityAntimicrobial ActivityNotable Mechanisms
This compound233.28 g/molModerateSignificantApoptosis induction
5-Bromo-2-(2-ethoxyphenoxy)aniline299.21 g/molHighModerateEnzyme inhibition
4-Chloro-1-naphthyl derivative348.62 g/molLowHighMembrane disruption

Case Studies

  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with a formulation containing derivatives of this compound led to a statistically significant reduction in tumor size compared to control groups.
  • Case Study on Antimicrobial Resistance : A laboratory study focused on methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound effectively inhibited bacterial growth, suggesting its potential role in treating antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Ethoxyphenoxy)aniline, and what key purification steps ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step nucleophilic substitution or Ullmann-type coupling between 2-ethoxyphenol and a halogenated aniline derivative. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) are critical for minimizing side products. For example, copper(I) iodide or palladium catalysts may enhance coupling efficiency. Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate), followed by recrystallization in ethanol or methanol to achieve >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and computational techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify aromatic proton environments and substituent effects. The ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while the oxygen-linked aromatic protons show deshielding (~6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 245.1056 (C14_{14}H15_{15}NO2_2) and fragments corresponding to ethoxyphenoxy cleavage.
  • Computational Analysis : Density Functional Theory (DFT) optimizes bond angles and torsional strain, revealing steric hindrance between the ethoxy and aniline groups .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Common impurities include unreacted precursors or oxidation byproducts (e.g., quinone derivatives). Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves these impurities. Limits of detection (LOD) <0.1% are achievable via calibration with spiked standards .

Advanced Research Questions

Q. How does the ethoxyphenoxy group influence the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The ethoxy group acts as an electron-donating substituent, activating the para and ortho positions of the adjacent benzene ring. In nitration reactions, regioselectivity is confirmed via 1^1H NMR by tracking proton shifts post-reaction. Competing steric effects from the aniline group may reduce reaction rates, requiring elevated temperatures (80–100°C) in concentrated H2_2SO4_4/HNO3_3 mixtures .

Q. What methodological approaches resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in noradrenaline reuptake inhibition (e.g., in reboxetine analogs) arise from stereochemical variations or assay conditions. Resolving these involves:

  • Enantiomeric Separation : Chiral HPLC or capillary electrophoresis to isolate (R,R)- and (S,S)-isomers.
  • Standardized Bioassays : Comparative studies using radiolabeled norepinephrine uptake assays in synaptosomes, controlling for pH, temperature, and transporter density .

Q. How can computational modeling optimize the compound’s conformation for target receptor binding in antidepressant drug design?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with the norepinephrine transporter (NET). Key steps:

  • Protein Preparation : Homology modeling of NET using templates (e.g., PDB 4M48).
  • Ligand Flexibility : Rotatable bonds in the ethoxyphenoxy group are adjusted to explore binding poses.
  • Binding Affinity Validation : Free energy perturbation (FEP) calculations correlate with in vitro IC50_{50} values .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

  • Methodological Answer : Degradation pathways involve radical-mediated oxidation of the aniline moiety. Stability is enhanced by:

  • Storage Conditions : Sealed amber vials under argon at -20°C.
  • Antioxidants : Adding 0.1% w/w butylated hydroxytoluene (BHT) inhibits radical chain reactions.
  • Quality Monitoring : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis .

Data Analysis and Contradiction Management

Q. How are conflicting spectroscopic data (e.g., NMR shifts) reconciled when synthesizing novel derivatives?

  • Methodological Answer : Discrepancies often stem from solvent polarity or pH effects. Strategies include:

  • Solvent Standardization : Repeating experiments in deuterated DMSO or CDCl3_3.
  • pH Control : Buffering solutions to prevent amine protonation/deprotonation.
  • 2D NMR : COSY and HSQC spectra confirm coupling patterns and carbon-proton correlations .

Q. What statistical methods validate structure-activity relationship (SAR) models for this compound analogs?

  • Methodological Answer : Multivariate regression (e.g., PLS or Random Forest) identifies critical descriptors (e.g., logP, dipole moment). Cross-validation (k-fold) and external test sets (20% of data) assess model robustness. Contradictions are flagged via residual analysis and Cook’s distance .

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